molecular formula C25H17BrClNO B2452376 (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one CAS No. 328540-57-4

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

Cat. No.: B2452376
CAS No.: 328540-57-4
M. Wt: 462.77
InChI Key: IQNIAGDLYFXXFL-JLHYYAGUSA-N
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Description

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, with its unique structure, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar biological activities.

Medicine

In medicine, compounds like this compound are explored for their potential therapeutic effects. Research may focus on their ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes. Their unique chemical properties make them valuable in various applications.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with cellular proteins, enzymes, or receptors. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-Hydroxyphenyl)-3-(3-bromophenyl)prop-2-en-1-one
  • (E)-3-(4-Methoxyphenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
  • (E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one

Uniqueness

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the quinoline and phenyl rings. This unique structure may confer distinct chemical and biological properties compared to other chalcones.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrClNO/c1-16-24(23(29)13-10-17-6-5-9-19(26)14-17)25(18-7-3-2-4-8-18)21-15-20(27)11-12-22(21)28-16/h2-15H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNIAGDLYFXXFL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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